N-(4-phenoxyphenyl)butanamide
Description
Properties
IUPAC Name |
N-(4-phenoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-6-16(18)17-13-9-11-15(12-10-13)19-14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCACRUIRFKJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)butanamide typically involves the reaction of 4-phenoxybenzoic acid with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
4-phenoxybenzoic acid+butanoyl chloridepyridinethis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals, which can further react to form quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
N-(4-phenoxyphenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The amide moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of N-(4-phenoxyphenyl)butanamide analogs:
Key Observations:
Substituent Effects: Electron-Donating Groups: Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups (e.g., ) enhance solubility in polar solvents due to increased polarity. Electron-Withdrawing Groups: Fluorine in 4-((4-fluorophenyl)thio) derivatives () may improve metabolic stability and binding affinity in biological systems.
Molecular Weight Trends :
- Simple analogs (e.g., N-(4-ethoxyphenyl)butanamide, 207.27 g/mol) are lighter, favoring better bioavailability.
- Complex derivatives (e.g., 4-methoxybutyrylfentanyl, 368.47 g/mol) may exhibit prolonged half-lives but reduced membrane permeability.
Physicochemical Properties
- Solubility: N-(4-Ethoxyphenyl)butanamide () has moderate solubility in organic solvents (e.g., ethanol, DMSO) due to its alkyl-aryl balance. Thioether-containing analogs () show lower aqueous solubility but higher lipid solubility, enhancing blood-brain barrier penetration.
- Thermal Stability :
- Derivatives with rigid aromatic cores (e.g., ) exhibit higher melting points (>200°C predicted), while flexible alkyl chains (e.g., ) reduce thermal stability.
Q & A
Q. What are the established synthetic routes for N-(4-phenoxyphenyl)butanamide, and how do reaction conditions influence yield?
this compound is synthesized via condensation reactions between 4-phenoxyaniline and butanoyl chloride derivatives. Key steps include:
- Amide bond formation : Conducted under inert atmospheres (e.g., nitrogen) using coupling agents like DCC (dicyclohexylcarbodiimide) to enhance efficiency .
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve reactant solubility and reaction homogeneity .
- Temperature control : Maintained at 0–5°C during acid chloride addition to minimize side reactions .
Q. Table 1: Representative Synthesis Conditions
| Starting Material | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Phenoxyaniline | Butanoyl chloride | THF | ~65–70 |
Q. How is the structural integrity of this compound validated post-synthesis?
Critical characterization methods include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.6 ppm (aromatic protons), δ 2.3–2.5 ppm (CH₂ adjacent to carbonyl), δ 1.6 ppm (CH₂-CH₃) .
- ¹³C NMR : Carbonyl signal at ~170 ppm confirms amide formation .
- Infrared (IR) spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .
- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 268.3 (C₁₆H₁₇NO₂) .
Q. What are the critical physical properties of this compound for laboratory handling?
Q. Which preliminary biological assays are recommended for evaluating this compound?
- Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates .
- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can synthesis protocols be optimized to address low yields in multi-step reactions?
- Stepwise purification : Employ column chromatography after each step to isolate intermediates .
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Scale-up adjustments : Replace batch reactors with flow chemistry systems for better temperature control .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell passage number .
- Purity validation : Use HPLC (≥95% purity threshold) to exclude batch-to-batch variability .
- Structural analogs : Compare activity of this compound with derivatives (e.g., ethoxy or fluorophenyl variants) to identify SAR trends .
Q. Which computational approaches predict the biological targets of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or TRPV1 channels .
- QSAR modeling : Train models on datasets of structurally related amides to predict IC₅₀ values .
- MD simulations : Assess binding stability over 100-ns trajectories using GROMACS .
Q. How do structural modifications impact binding affinity to enzymatic targets?
- Phenoxy substituents : Electron-withdrawing groups (e.g., -F) enhance binding to hydrophobic enzyme pockets .
- Alkyl chain length : Butanamide (C₄) optimizes steric fit compared to shorter chains (e.g., acetamide) .
- Amide vs. ester : Amide bonds resist hydrolysis, improving in vitro stability .
Q. Table 2: Activity of Structural Analogs
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | EGFR | 12.3 ± 1.5 | |
| N-(4-Ethoxyphenyl)butanamide | EGFR | 28.7 ± 3.2 |
Q. What challenges exist in pharmacokinetic profiling, and how are they mitigated?
- Low aqueous solubility : Use co-solvents (e.g., cyclodextrins) or nanoformulations .
- Metabolic instability : Conduct liver microsome assays to identify vulnerable sites (e.g., amide hydrolysis) .
- Bioavailability : Administer via intraperitoneal routes in murine models to bypass first-pass metabolism .
Q. What safety protocols are essential for handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
